molecular formula C19H35NO B12431646 cis-Hydroxy perhexiline-d11

cis-Hydroxy perhexiline-d11

Cat. No.: B12431646
M. Wt: 304.6 g/mol
InChI Key: DZFRYNPJLZCKSC-GKJWJTBESA-N
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Chemical Reactions Analysis

cis-Hydroxy perhexiline-d11, like its parent compound, can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

cis-Hydroxy perhexiline-d11 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of cis-Hydroxy perhexiline-d11 is similar to that of its parent compound, cis-Hydroxy perhexiline. It acts by inhibiting the mitochondrial enzyme carnitine palmitoyltransferase (CPT)-1 and CPT-2. This inhibition shifts myocardial substrate utilization from long-chain fatty acids to carbohydrates, resulting in increased glucose and lactate utilization .

Comparison with Similar Compounds

cis-Hydroxy perhexiline-d11 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. Similar compounds include:

These compounds share similar mechanisms of action but differ in their isotopic composition and specific research applications.

Properties

Molecular Formula

C19H35NO

Molecular Weight

304.6 g/mol

IUPAC Name

4-[(1S)-2-piperidin-2-yl-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]cyclohexan-1-ol

InChI

InChI=1S/C19H35NO/c21-18-11-9-16(10-12-18)19(15-6-2-1-3-7-15)14-17-8-4-5-13-20-17/h15-21H,1-14H2/t16?,17?,18?,19-/m0/s1/i1D2,2D2,3D2,6D2,7D2,15D

InChI Key

DZFRYNPJLZCKSC-GKJWJTBESA-N

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[C@H](CC2CCCCN2)C3CCC(CC3)O)([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

C1CCC(CC1)C(CC2CCCCN2)C3CCC(CC3)O

Origin of Product

United States

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